
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine, also known as TAI-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Wirkmechanismus
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine works by binding to the ATP-binding site of the Axl protein, preventing its activation and downstream signaling. This inhibition has been shown to reduce tumor growth in preclinical studies, suggesting that this compound may be a promising candidate for cancer therapy.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit platelet aggregation, which could be useful in preventing blood clots. This compound has also been shown to inhibit the growth of certain types of bacteria, suggesting that it may have potential as an antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it has only been studied in preclinical models, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine. One area of interest is in combination therapy, where this compound is used in conjunction with other cancer treatments to enhance their effectiveness. Additionally, researchers may investigate the use of this compound in other diseases where Axl overexpression is a factor, such as fibrosis and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials, which could pave the way for its use in cancer treatment.
Synthesemethoden
The synthesis of 1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves several steps, including the reaction of 2-aminobenzimidazole with p-toluenesulfonyl chloride, followed by the addition of 2-bromoethyl p-toluenesulfonate. This reaction produces this compound, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has been studied for its potential use in cancer treatment, specifically in inhibiting the activity of the tyrosine kinase Axl. This protein is overexpressed in many types of cancer and has been linked to tumor progression and resistance to chemotherapy. By inhibiting Axl activity, this compound may be able to slow or stop cancer growth.
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-6-8-13(9-7-12)20-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNQVSXTNUGNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

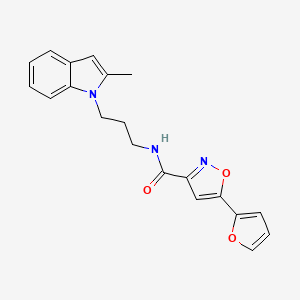
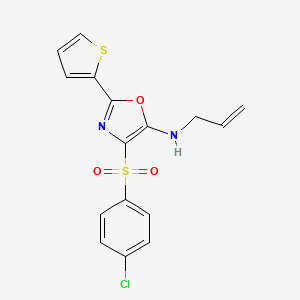
![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)

![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)
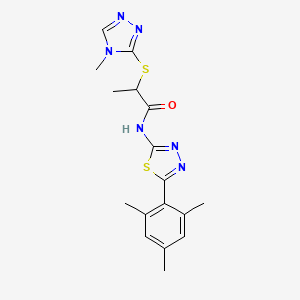
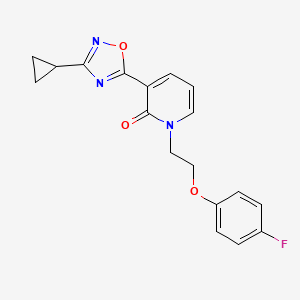
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
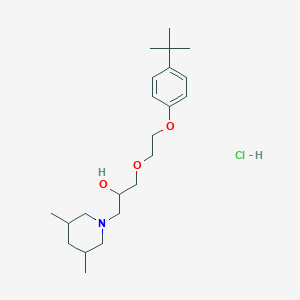
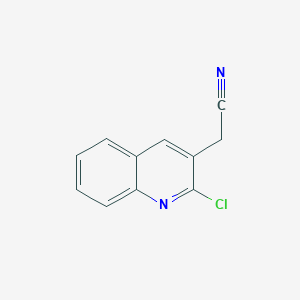
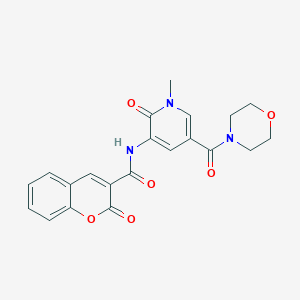
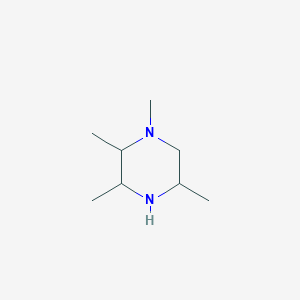

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)